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Compound of Interest

Compound Name: 2-Oxodecanoic acid

Cat. No.: B1217207

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Oxodecanoic acid, a 2-oxo monocarboxylic acid. The information presented herein is intended
to support research and development activities by providing key analytical data and
methodologies for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2-
Oxodecanoic acid (CAS No: 333-60-8, Molecular Formula: C10H1803, Molecular Weight:
186.25 g/mol )[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted)

Due to the lack of publicly available experimental spectral data, the following are predicted
chemical shifts for the protons in 2-Oxodecanoic acid.
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Chemical Shift

Protons Multiplicity Integration
(ppm)

H-3 ~2.9 t 2H

H-4 to H-9 1.2-1.7 m 12H

H-10 0.8-0.9 t 3H

-COOH 10-12 brs 1H

BC NMR

Experimental 3C NMR data for 2-Oxodecanoic acid is available from SpectraBase[1][2].
While the full peak list is not publicly accessible, typical chemical shifts for the carbon
environments are presented below.

Carbon Atom Chemical Shift (ppm)
C-1 (-COOH) 160-170

C-2 (C=0) 190-200

C-3 35-45

C-4to C-9 22-32

C-10 ~14

Infrared (IR) Spectroscopy

FTIR spectral data for 2-Oxodecanoic acid is available from SpectraBase, obtained from a
neat sample using a capillary cell[1][2]. The expected characteristic absorption bands are listed
below, with comparative data from the closely related 2-oxo-octanoic acid[3].
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Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic acid)
C-H stretch (asymmetric, CHs
2970-2930 Strong
& CH2)
C-H stretch (symmetric, CHs &
2880-2860 Strong
CH2)
~1740 Strong C=0 stretch (a-keto)
~1710 Strong C=0 stretch (Carboxylic acid)
1470-1450 Medium C-H bend (CH2)
1375-1360 Medium C-H bend (CHs)
~1270 & ~1220 Medium CHz2 wag
~940 Broad O-H bend (Carboxylic acid)

Mass Spectrometry (MS)

Experimentally determined mass spectra for 2-Oxodecanoic acid are not readily available in

public databases. However, predicted collision cross-section data provides m/z values for

various adducts.

Adduct m/z

[M+H]* 187.13288

[M+Na]* 209.11482

[M-H]- 185.11832

[M+NHa4]* 204.15942

[M+K]* 225.08876

[M]* 186.12505
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Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data

presented above. These are based on standard methodologies for the analysis of fatty acids

and related organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Oxodecanoic acid (5-10 mg) is dissolved in an
appropriate deuterated solvent (e.g., CDClz, DMSO-de) in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for
data acquisition.

'H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of
scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition
time, and relaxation delay are optimized for quantitative analysis.

13C NMR Acquisition: Proton-decoupled 3C NMR spectra are acquired. A larger number of
scans is typically required due to the low natural abundance of the 13C isotope. DEPT
(Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid
in the assignment of carbon signals (CH, CHz, CH3s).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a neat sample, a small drop of 2-Oxodecanoic acid is placed
between two KBr or NaCl plates to form a thin film. Alternatively, a solution in a suitable
solvent (e.g., CCla) can be prepared and analyzed in a liquid cell. For solid samples, a KBr
pellet can be prepared.

Instrumentation: A standard FTIR spectrometer is used.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm™—1). A
background spectrum of the empty sample holder (or pure solvent) is first recorded and
automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
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o Sample Preparation (Derivatization): To improve volatility for GC analysis, the carboxylic acid
group of 2-Oxodecanoic acid is typically derivatized. A common method is esterification to
form the methyl ester by reaction with a reagent such as BFs-methanol or diazomethane.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

o Chromatographic Separation: The derivatized sample is injected into the GC, where it is
vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity
column). The oven temperature is programmed to ramp up to ensure good separation of
components.

o Mass Spectrometry: As the components elute from the GC column, they enter the mass
spectrometer. Electron ionization (El) is a common technique for generating a mass
spectrum, which provides a fragmentation pattern that can be used for structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of 2-Oxodecanoic acid.
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Workflow for Spectroscopic Analysis of 2-Oxodecanoic Acid
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Caption: Workflow for the Spectroscopic Analysis of 2-Oxodecanoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Oxodecanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217207#spectroscopic-data-nmr-ir-mass-spec-of-2-
oxodecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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